molecular formula C11H13F2NOS B2726426 4,4-Difluoro-1-(4-methylthiophene-2-carbonyl)piperidine CAS No. 2022529-05-9

4,4-Difluoro-1-(4-methylthiophene-2-carbonyl)piperidine

Cat. No.: B2726426
CAS No.: 2022529-05-9
M. Wt: 245.29
InChI Key: HCGLILKQWOIFAZ-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(4-methylthiophene-2-carbonyl)piperidine is a chemical compound with the molecular formula C11H14F2NOS. This compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms and a thiophene ring substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(4-methylthiophene-2-carbonyl)piperidine typically involves the reaction of 4,4-difluoropiperidine with 4-methylthiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(4-methylthiophene-2-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4,4-Difluoro-1-(4-methylthiophene-2-carbonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(4-methylthiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Difluoropiperidin-1-yl)-(4-methylphenyl)methanone
  • (4,4-Difluoropiperidin-1-yl)-(4-methylbenzyl)methanone
  • (4,4-Difluoropiperidin-1-yl)-(4-methylpyridin-2-yl)methanone

Uniqueness

4,4-Difluoro-1-(4-methylthiophene-2-carbonyl)piperidine is unique due to the presence of both fluorine and sulfur atoms in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NOS/c1-8-6-9(16-7-8)10(15)14-4-2-11(12,13)3-5-14/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGLILKQWOIFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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